

Cefiderocol in Hospital-Acquired and Ventilator-Associated Pneumonia: A Technical Guide

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Compound of Interest

Compound Name: Cefiderocol Sulfate Tosylate

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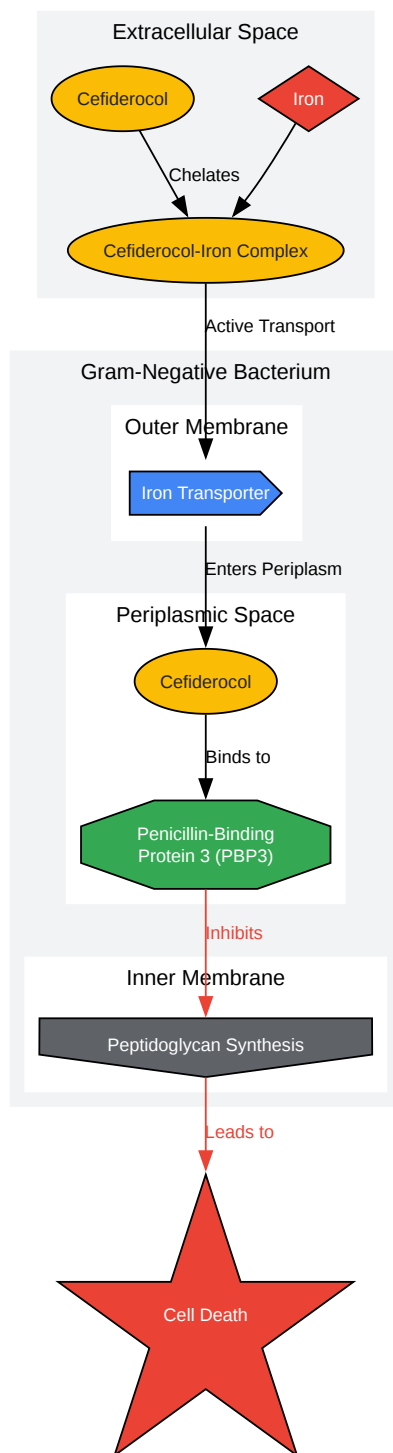
Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to be effective against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) pathogens often implicated in hospital-acquired and ventilator-associated pneumonia (HABP/VABP).[1][2] This technical guide provides an in-depth overview of Cefiderocol's core attributes, focusing on its mechanism of action, resistance pathways, and pivotal clinical trial data in the context of HABP/VABP.

Mechanism of Action: The "Trojan Horse" Strategy

Cefiderocol employs a "Trojan horse" strategy to gain entry into bacterial cells.[3][4] It achieves this by chelating with ferric iron, mimicking natural siderophores, and utilizing the bacteria's own iron transport systems to be actively transported across the outer membrane.[3][5] This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasmic space, where it can then bind to penicillin-binding proteins (PBPs), primarily PBP3, to inhibit cell wall synthesis, ultimately leading to bacterial cell death.[6][7] This novel entry mechanism allows Cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[8][9]

Cefiderocol Mechanism of Action



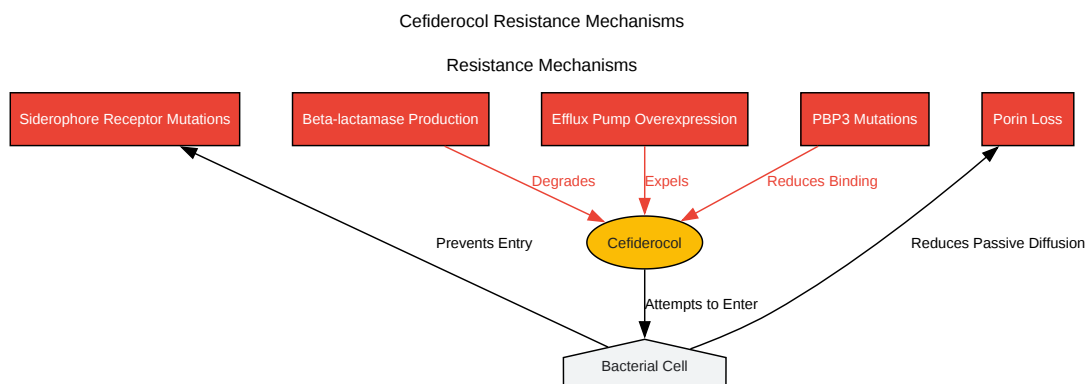
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Cefiderocol's "Trojan Horse" mechanism of action.

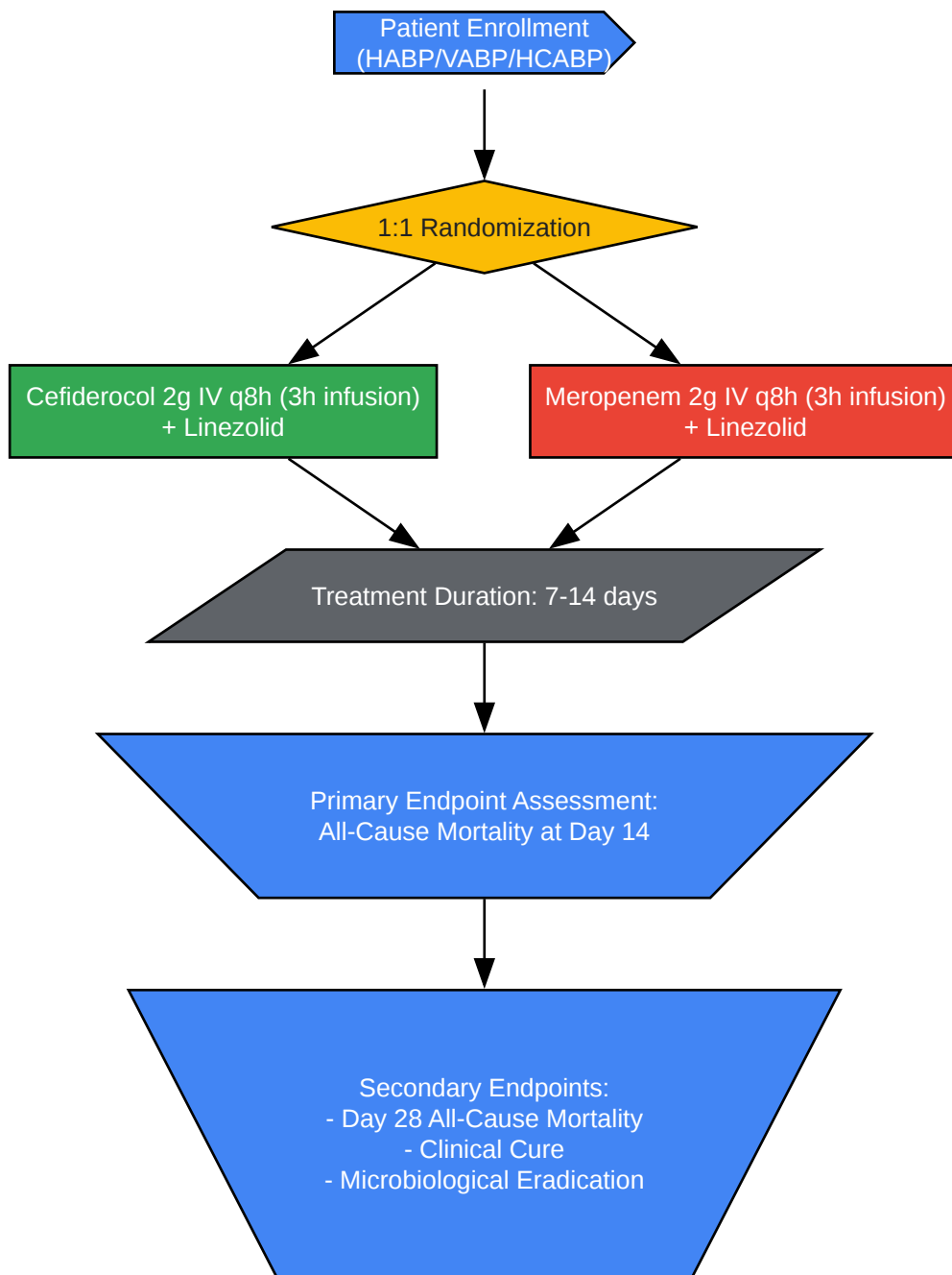
Mechanisms of Resistance

Despite its novel mechanism, resistance to Cefiderocol can emerge through various mechanisms, often acting in concert.^[8] These include:

- **Mutations in Siderophore Uptake Systems:** Alterations in the genes encoding for iron transporters (e.g., *fec*, *fhu*, *cir* operons) can reduce the uptake of the Cefiderocol-iron complex.^{[10][11]}
- **Expression of β -lactamases:** Certain β -lactamases, particularly metallo- β -lactamases like NDM, can hydrolyze Cefiderocol, although it is generally stable against many serine- and metallo- β -lactamases.^{[7][10][12]}
- **Alterations in Membrane Permeability:** Changes in outer membrane porins and overexpression of efflux pumps can contribute to reduced susceptibility.^{[6][10]}
- **Target Modifications:** Mutations in penicillin-binding proteins, the target of Cefiderocol, can decrease binding affinity.^[8]



APEKS-NP Trial Workflow

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